5(R)-HETE
Overview
Description
5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-HETE, is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes . It is converted to 5-oxo-ETE, and both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .
Synthesis Analysis
The synthesis of 5-HETE involves the oxidation of arachidonic acid by 5-lipoxygenase . This process is inhibited by a series of eicosatetraenes .Molecular Structure Analysis
The molecular formula of 5-HETE is C20H32O3, and it has a molecular weight of 320.47 . Its InChI string representation isInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19 (21)17-15-18-20 (22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3, (H,22,23)/b7-6-,10-9-,13-12-,16-14+
. Chemical Reactions Analysis
5-HETE is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This reaction occurs in both inflammatory and structural cells .Physical and Chemical Properties Analysis
5-HETE has a heavy atom count of 23, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 367.73, a topological polar surface area of 57.53, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a logP of 5.47 .Scientific Research Applications
Eosinophilic Diseases and Receptor Antagonism
5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, or 5-HETE, is a major metabolite of enzymatic oxidation of arachidonic acid and plays a crucial role in eosinophilic diseases like allergic rhinitis and asthma. Its potent lipid chemoattractant properties for human eosinophils are mediated through the OXE receptor, making this receptor a significant target for treating these conditions. Notably, the discovery of potent OXE receptor antagonists suggests promising therapeutic avenues for managing eosinophilic disorders (Patel et al., 2014).
Interactions in Inflammatory Responses
In the context of inflammatory responses, 5-HETE shows notable activity. It's known to suppress 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes, which is crucial in the formation of leukotriene B4 and the modulation of inflammatory processes (Petrich et al., 1996).
Role in Neutrophil Activation
Studies reveal that 5-HETE and its metabolites play a significant role in neutrophil activation. It has been found that neutrophils convert 5-HETE to various metabolites, and these metabolites show varying potencies in elevating cytosolic calcium levels in neutrophils, an essential step in neutrophil activation and function (Powell et al., 1996).
Enzymatic Selectivity and Inhibition
The enzymatic pathways involving 5-HETE are also significant in scientific research. The substrate selectivity of enzymes like 5-hydroxyeicosanoid dehydrogenase and its inhibition by specific fatty acids provide insights into the role of 5-HETE in various biological processes, including inflammation and immune response (Patel et al., 2009).
Potential Therapeutic Applications
The therapeutic potential of targeting the OXE receptor, which is activated by 5-HETE, is being explored, particularly in the context of asthma and other respiratory disorders. This approach might offer new strategies for managing these diseases, highlighting the importance of 5-HETE in medical research (Jones, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5R,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-CABOLEKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017283 | |
Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61641-47-2 | |
Record name | 5-Hete, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061641472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HETE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S2WJG8K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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